Isopropyl cinnamate

Description

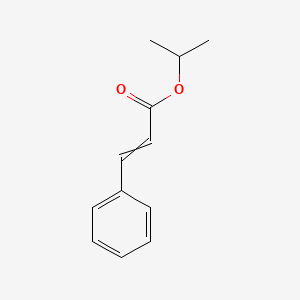

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGACABDFLVLVCT-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064809 | |

| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless viscous liquid, balsamic, sweet and dry amber type odour | |

| Record name | Isopropyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Isopropyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.020-1.027 | |

| Record name | Isopropyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7780-06-5, 60512-85-8 | |

| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007780065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060512858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RWC10BDD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl Cinnamate: Chemical and Physical Properties for Researchers and Drug Development Professionals

Introduction: Isopropyl cinnamate, a cinnamate ester, is a compound of growing interest in the fields of chemical research and drug development. Possessing a characteristic balsamic, sweet, and fruity aroma, it has traditionally been used in the flavor and fragrance industry. However, recent studies have highlighted its potential biological activities, including antimicrobial and antiprotozoal properties, paving the way for its investigation in pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential role in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its core chemical and physical properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | propan-2-yl (2E)-3-phenylprop-2-enoate | [2] |

| Synonyms | Isopropyl 3-phenylpropenoate, Cinnamic acid isopropyl ester | [3] |

| CAS Number | 7780-06-5 | |

| Molecular Formula | C₁₂H₁₄O₂ | |

| Molecular Weight | 190.24 g/mol | [4] |

| SMILES | CC(C)OC(=O)/C=C/c1ccccc1 | |

| InChI | 1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ | |

| InChIKey | RGACABDFLVLVCT-CMDGGOBGSA-N |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow clear oily liquid | [5] |

| Odor | Balsamic, sweet, fruity | [5] |

| Boiling Point | 261 - 273 °C | [3] |

| Melting Point | 39 °C | [3] |

| Density | 1.02 - 1.032 g/cm³ @ 20-25 °C | [3] |

| Refractive Index | 1.546 (n20/D) | |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [5] |

| Vapor Pressure | 0.00744 mmHg @ 25 °C | [5] |

| Flash Point | >100 °C | [5] |

| logP (o/w) | 3.06 - 3.40 | [5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. A representative ¹H NMR spectrum of this compound (400 MHz, CDCl₃) shows the following key signals: δ 7.67 (1H, d, J = 16.0 Hz), 7.55–7.49 (2H, m), 7.42–7.33 (2H, m), 6.42 (1H, d, J = 16.0 Hz), 5.14 (1H, hep, J = 6.3 Hz), 1.32 (6H, d, J = 6.3 Hz).[7]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key chemical shifts are observed for the carbonyl carbon, aromatic carbons, and the isopropyl group.[2]

IR (Infrared) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for the C=O stretch of the ester group, C=C stretch of the alkene and aromatic ring, and C-H stretches of the aromatic and aliphatic portions of the molecule.[2][8]

Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of this compound. The gas chromatography-mass spectrometry (GC-MS) data shows characteristic fragmentation patterns that can be used for its identification.[2]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from cinnamic acid and isopropanol using an acid catalyst, a classic example of Fischer esterification.[9]

Materials:

-

trans-Cinnamic acid

-

Isopropanol (2-propanol)

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve trans-cinnamic acid in an excess of isopropanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess isopropanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product can be purified using one of the following methods:

Fractional Distillation: Due to its relatively high boiling point, fractional distillation under reduced pressure is the preferred method for purifying larger quantities of this compound.[10][11] This technique separates compounds based on differences in their boiling points.

Column Chromatography: For smaller scale purification or to remove impurities with similar boiling points, column chromatography is an effective method.[12][13][14] A silica gel stationary phase is typically used with a non-polar to moderately polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The less polar this compound will elute before more polar impurities like unreacted cinnamic acid.

Biological Activity and Drug Development Potential

Cinnamic acid and its derivatives, including this compound, have garnered attention for their diverse pharmacological activities.[1]

Antimicrobial Activity: Studies have demonstrated that cinnamate esters, including this compound, exhibit antimicrobial activity against a range of bacteria and fungi.[15][16] For instance, this compound has shown activity against Aspergillus niger, Bacillus subtilis, Candida albicans, Escherichia coli, and Staphylococcus aureus.[16] The presence of the isopropyl group has been suggested to be important for its antibacterial activity.[15] The mechanism of action is thought to involve interaction with microbial cell membranes and walls.[15]

Antiprotozoal Activity: Research into cinnamate esters has also revealed their potential as antiprotozoal agents.[17] While specific studies on this compound are limited in this area, the broader class of compounds shows promise against parasites like Leishmania and Trypanosoma.

Signaling Pathways: The precise signaling pathways modulated by this compound are still under investigation. However, based on the known mechanisms of other antimicrobial and antiprotozoal agents, it is plausible that it could interfere with essential cellular processes in pathogens, such as cell wall synthesis, membrane integrity, or specific enzymatic pathways. For example, some studies on cinnamic acid have suggested its involvement in inducing apoptosis in cancer cells via the TNFα-TNFR1 mediated extrinsic apoptotic pathway, indicating its potential to interact with specific cellular signaling cascades.[18]

Visualizations

Synthesis Workflow

Caption: A workflow diagram illustrating the synthesis and purification of this compound.

Potential Biological Action

Caption: A conceptual diagram of the potential antimicrobial mechanism of action for this compound.

This compound is a versatile molecule with well-defined chemical and physical properties. Standard organic chemistry techniques can be employed for its synthesis and purification. The emerging evidence of its biological activities, particularly its antimicrobial effects, suggests that this compound and related compounds are promising candidates for further investigation in the context of drug development. Future research should focus on elucidating its precise mechanisms of action and evaluating its efficacy and safety in preclinical models. This guide serves as a foundational resource for scientists and researchers embarking on the study of this intriguing compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H14O2 | CID 5273464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. scbt.com [scbt.com]

- 5. This compound [perflavory.com]

- 6. This compound [thegoodscentscompany.com]

- 7. rsc.org [rsc.org]

- 8. This compound, 98 | 7780-06-5 [chemicalbook.com]

- 9. aspire.apsu.edu [aspire.apsu.edu]

- 10. Purification [chem.rochester.edu]

- 11. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 13. youtube.com [youtube.com]

- 14. column-chromatography.com [column-chromatography.com]

- 15. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Antimicrobial and Antifungal Spectrum of Isopropyl Cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Cinnamic acid and its derivatives have garnered significant attention as a promising class of natural and synthetic compounds with a broad range of biological activities. Among these, isopropyl cinnamate, an ester of cinnamic acid, has demonstrated notable antimicrobial and antifungal properties. This technical guide provides an in-depth analysis of the antimicrobial and antifungal spectrum of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of experimental workflows and potential mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new antimicrobial drugs.

Antimicrobial and Antifungal Activity of this compound

The antimicrobial and antifungal efficacy of this compound has been evaluated against a variety of pathogenic microorganisms. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Spectrum

This compound has shown activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the available MIC data for this compound against key bacterial species.

| Bacterium | Strain | MIC (µM) | Reference |

| Staphylococcus aureus | - | 139 | [1] |

| Bacillus subtilis | - | 164 | [1] |

| Escherichia coli | - | 139 | [1] |

Antifungal Spectrum

The antifungal activity of this compound has been documented against several fungal species, including clinically relevant yeasts and molds.

| Fungus | Strain | MIC (µM) | Reference |

| Candida albicans | - | 43 | [1] |

| Aspergillus niger | - | 43 | [1] |

In a study investigating synthetic 2-nitrocinnamates, isopropyl 2-nitrocinnamate demonstrated the best antifungal activity against all tested Candida strains with an MIC of 513.52 μM.[2][3] This suggests that modifications to the cinnamate structure can influence its bioactivity.

Experimental Protocols

The determination of the antimicrobial and antifungal activity of this compound relies on standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for determining the MIC of this compound against both bacteria and fungi.

1. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Growth Media: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

-

Microbial Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture, adjusting the concentration to a specific cell density (e.g., 0.5 McFarland standard).

-

96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

2. Assay Procedure:

-

Serial Dilution: Dispense the growth medium into the wells of the microtiter plate. Add a defined volume of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls:

-

Positive Control: Wells containing only the growth medium and the microorganism.

-

Negative Control: Wells containing only the growth medium.

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[4][5]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine if a compound is cidal (kills the microorganism) or static (inhibits growth), the MBC or MFC can be determined following the MIC assay.

-

Subculturing: After the MIC is determined, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium.

-

Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.[6][7] While specific MBC/MFC values for this compound are not extensively reported, related cinnamate compounds have been shown to be bactericidal and fungicidal, with MBC/MIC or MFC/MIC ratios of ≤ 4.[8][9]

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for MIC Determination

The following diagram illustrates the workflow for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Antimicrobial and Antifungal Action

The precise molecular mechanisms underlying the antimicrobial and antifungal activity of this compound are still under investigation. However, studies on cinnamic acid and its derivatives suggest a multi-targeted mode of action. The lipophilic nature of cinnamate esters is believed to facilitate their interaction with and disruption of microbial cell membranes.[4]

Antifungal Mechanism: For fungi, evidence suggests that cinnamate derivatives can directly interact with ergosterol, a crucial component of the fungal plasma membrane, and also interfere with cell wall integrity.[4] This disruption of the cell membrane and cell wall can lead to leakage of intracellular components and ultimately cell death.

Antibacterial Mechanism: In bacteria, the increased lipophilicity of cinnamates is thought to enhance their ability to traverse the bacterial cell membrane.[4] This can lead to membrane damage, inhibition of essential enzymes, and disruption of cellular processes like cell division.[4]

The following diagram illustrates the proposed mechanisms of action.

Conclusion

This compound exhibits a promising spectrum of antimicrobial and antifungal activity. Its efficacy against both bacteria and fungi, coupled with a potential mechanism of action that targets microbial membranes, makes it an attractive candidate for further investigation in the development of new antimicrobial agents. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their efforts to explore the therapeutic potential of this compound and other cinnamic acid derivatives. Further studies are warranted to elucidate the precise molecular targets, evaluate in vivo efficacy and safety, and explore structure-activity relationships to optimize the antimicrobial properties of this class of compounds.

References

- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against <i>Candida</i> Species - ProQuest [proquest.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Minimum fungicidal concentrations of amphotericin B for bloodstream Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Mechanism of action studies for cinnamate esters

An In-depth Technical Guide to the Mechanism of Action of Cinnamate Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamic acid and its derivatives, including cinnamate esters, are a significant class of naturally occurring phenylpropanoids found in various plants, essential oils, and resins[1][2]. These compounds have garnered substantial interest in the pharmaceutical and medicinal chemistry fields due to their broad spectrum of biological activities and relatively low toxicity[3][4]. Their versatile scaffold serves as a foundation for numerous lead compounds in drug development[3]. The biological effects are diverse, encompassing anti-inflammatory, antioxidant, anticancer, antimicrobial, and metabolic regulatory properties[5][6]. This guide provides a comprehensive overview of the molecular mechanisms underlying these activities, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate a deeper understanding for research and development professionals.

Anti-inflammatory Mechanisms of Action

Cinnamate esters exert their anti-inflammatory effects through multiple, interconnected signaling pathways. Key mechanisms include the suppression of the NF-κB pathway, modulation of macrophage polarization, and direct agonism of Peroxisome Proliferator-Activated Receptors (PPARs).

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2[7][8]. Certain cinnamate esters have been shown to potently inhibit this pathway. For instance, bornyl cinnamate, derived from the essential oil of Liquidamber formosana, significantly inhibits the production of nitric oxide (NO), prostaglandin-E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages[9].

The mechanism involves the suppression of I-κB kinase α (IKKα), an upstream kinase that phosphorylates the inhibitor of NF-κB, IκBα. By blocking IKKα activation, bornyl cinnamate prevents the phosphorylation and subsequent proteasomal degradation of IκBα. This stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation and transcriptional activity of NF-κB[9].

Macrophage Repolarization

The inflammatory response is regulated by the balance between pro-inflammatory (M1) and anti-inflammatory (M2) macrophage phenotypes. Certain synthetic cinnamate-derived dienes have been shown to modulate this balance. These compounds can suppress the M1 phenotype, characterized by the secretion of cytokines like IL-1β, TNF-α, and IL-6, while promoting the M2 phenotype, which produces anti-inflammatory cytokines such as IL-10[10]. This immunomodulatory effect suggests that cinnamate esters can resolve inflammation by actively reprogramming immune cells, a mechanism distinct from simple pathway inhibition[10].

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Kojyl cinnamate esters have been identified as dual agonists for PPARα and PPARγ[11]. PPARs are nuclear receptors that play critical roles in regulating lipid metabolism and inflammation[12]. By activating PPARα and PPARγ, these esters can inhibit inflammation, as demonstrated by their ability to suppress ultraviolet B (UVB) irradiation-induced inflammation in human epidermal keratinocytes[11]. The activation of PPARs leads to the transcriptional repression of pro-inflammatory genes. Furthermore, cinnamic acid itself has been shown to be a ligand for PPARα, which then transcriptionally upregulates TFEB, a master regulator of lysosomal biogenesis, suggesting a role in cellular clearance processes that can impact inflammation[13].

Anticancer Mechanisms of Action

Cinnamate esters exhibit promising anticancer activity through mechanisms that include the induction of cell cycle arrest, apoptosis, and the inhibition of key oncogenic signaling pathways.

Inhibition of MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS/RAF/MEK/ERK cascade, is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation and survival[14][15]. The methoxylated cinnamic acid ester, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (compound 4m), has been identified as a potent inhibitor of this pathway in A549 non-small-cell lung cancer cells. Treatment with this compound leads to a significant reduction in the expression of phosphorylated ERK (p-ERK), indicating a direct attenuation of the MAPK/ERK signaling cascade and contributing to its antitumor effects[14].

Cell Cycle Arrest and Apoptosis Induction

Many cinnamate derivatives exert cytotoxic effects on cancer cells by disrupting the cell cycle and inducing programmed cell death (apoptosis)[4][16]. Studies have shown that these compounds can cause cell cycle arrest, particularly at the G2/M phase, which is associated with the downregulation of key regulatory proteins like cyclin B[14]. Furthermore, certain cinnamic acid phenethyl esters have been observed to induce apoptosis, confirmed by the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade[17]. This dual action of halting proliferation and triggering cell death makes them attractive candidates for anticancer drug development.

Quantitative Data on Anticancer Activity

The cytotoxic potential of cinnamate esters has been evaluated against a range of human cancer cell lines. The 50% inhibitory concentration (IC₅₀) values demonstrate their efficacy.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Cinnamic acid esters and amides | HeLa (cervix adenocarcinoma) | 42 - 166 | [4][16] |

| Cinnamic acid esters and amides | K562 (myelogenous leukemia) | 42 - 166 | [4][16] |

| Cinnamic acid esters and amides | Fem-x (malignant melanoma) | 42 - 166 | [4][16] |

| Cinnamic acid esters and amides | MCF-7 (breast cancer) | 42 - 166 | [4][16] |

| Methoxylated Cinnamic Esters | A549 (lung adenocarcinoma) | Varies by structure | [14] |

| Methoxylated Cinnamic Esters | SK-MEL-147 (melanoma) | Varies by structure | [14] |

| Hybrid Cinnamic Acid Derivatives | MCF-7 (breast cancer) | 15.28 - 28.29 (µg/ml) | [18] |

Metabolic Regulation and Other Mechanisms

Anti-adipogenesis via CaMKK2-AMPK Pathway

Methyl cinnamate has been shown to inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes[19]. This anti-adipogenic effect is mediated, at least in part, by the activation of the Ca²⁺/calmodulin-dependent protein kinase kinase 2 (CaMKK2)-AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK, a central regulator of cellular energy homeostasis, leads to the downregulation of key adipogenic transcription factors, including PPARγ and sterol regulatory element-binding protein-1 (SREBP-1), effectively halting the accumulation of triglycerides[19].

Antimicrobial and Antiprotozoal Activity

Cinnamate esters have demonstrated significant antimicrobial activity against pathogenic fungi and bacteria[2][5][20]. The mechanism of antifungal action for certain derivatives, such as butyl cinnamate, involves direct interaction with ergosterol in the fungal plasma membrane and interference with the cell wall structure[20]. This disruption of membrane integrity leads to cell death. The antibacterial activity is also notable, with some compounds showing bactericidal effects[20]. Additionally, structure-activity relationship (SAR) studies have identified cinnamate ester analogues with potent antiprotozoal activity against parasites like Leishmania donovani and Trypanosoma brucei[21].

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.

| Compound | Fungal Strain | MIC (µM) | Reference |

| Butyl cinnamate (6) | Candida albicans | 626.62 | [5][20] |

| Butyl cinnamate (6) | Candida tropicalis | 626.62 | [5][20] |

| Propyl cinnamate (4) | Candida albicans | 672.83 | [5] |

| Ethyl cinnamate (3) | Candida albicans | 726.36 | [5][20] |

| Methyl cinnamate (2) | Candida albicans | 789.19 | [5][20] |

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are protocols for key experiments cited in the study of cinnamate esters.

General Workflow for Synthesis and Bioactivity Screening

A typical research workflow involves synthesis, purification, and a cascade of biological assays to determine the mechanism of action.

Protocol for Fischer Esterification

This is a standard method for synthesizing cinnamate esters[22][23].

-

Reactant Setup: In a round-bottom flask, dissolve the desired cinnamic acid derivative (1 equivalent) in an excess of the corresponding alcohol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time typically ranges from 2 to 48 hours, depending on the reactants[21]. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. Further purify the crude product using column chromatography on silica gel[22].

-

Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol for Cell Viability (MTT) Assay

The MTT assay is used to measure the cytotoxic effects of compounds on cell lines[17].

-

Cell Seeding: Seed cells (e.g., A549, HeLa, RAW 264.7) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the cinnamate ester derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol for Western Blot Analysis

This technique is used to detect specific proteins in a sample, such as components of the NF-κB or MAPK pathways[7][14].

-

Cell Lysis: After treatment with cinnamate esters, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-NF-κB p65, anti-IκBα) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines | Bentham Science [eurekaselect.com]

- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. aspire.apsu.edu [aspire.apsu.edu]

- 23. par.nsf.gov [par.nsf.gov]

Isopropyl Cinnamate: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for isopropyl cinnamate. While a relatively uncommon naturally occurring ester compared to its methyl and ethyl counterparts, this document details its known botanical origin, presents quantitative data on essential oil compositions, and outlines detailed experimental protocols for extraction and purification. Furthermore, this guide explores the broader context of cinnamate ester biosynthesis and offers methodologies for the isolation of minor components from complex essential oil matrices, which is critical for obtaining pure this compound.

Natural Sources of this compound

The occurrence of this compound in nature is limited. The primary documented source is the essential oil of the Meiwa kumquat (Fortunella crassifolia). However, its presence is as a minor constituent, and variations in essential oil composition are common depending on factors such as geographical location, climate, and extraction method.

Fortunella crassifolia (Meiwa Kumquat)

The peel of Fortunella crassifolia is the principal natural source identified to contain this compound. Analysis of the essential oil from this plant has shown the presence of this compound at a concentration of approximately 0.11%.[1] The essential oil is predominantly composed of monoterpene hydrocarbons, with limonene being the most abundant compound.[1][2]

It is important to note that not all analyses of Fortunella crassifolia essential oil have reported the presence of this compound, highlighting the variability of essential oil constituents. One study analyzing five Fortunella species did not detect this compound in their F. crassifolia sample.[3]

Other Potential Sources

While Fortunella crassifolia is the only specifically identified natural source of this compound from the reviewed literature, other closely related citrus species and plants rich in other cinnamate esters, such as Kaempferia galanga and Alpinia zerumbet, are of interest. These plants contain significant amounts of ethyl cinnamate and methyl cinnamate, and their study provides valuable context and analogous methodologies for the isolation of cinnamate esters.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32]

Quantitative Data on Essential Oil Composition

The following tables summarize the chemical composition of the essential oils from Fortunella crassifolia and other relevant Fortunella species. This data provides context for the concentration of this compound and the major components that need to be separated during isolation.

Table 1: Chemical Composition of Fortunella crassifolia (Meiwa Kumquat) Peel Essential Oil

| Compound | Concentration (%) | Reference |

| Limonene | 74.79 | [1] |

| Myrcene | 7.11 | [1] |

| Camphene | 1.43 | [1] |

| α-Selinene | 0.70 | [1] |

| α-Pinene | 0.34 | [1] |

| 3,4-Dimethyl styrene | 0.32 | [1] |

| β-Elemene | 0.29 | [1] |

| This compound | 0.11 | [1] |

| Other Esters | 1.61 | [1] |

| Alcohols | 3.31 | [1] |

| Ketones | 1.80 | [1] |

| Aldehydes | 0.18 | [1] |

Table 2: Major Components of Essential Oils from Other Fortunella Species

| Species | Major Component | Concentration Range (%) | References |

| Fortunella japonica (Marumi Kumquat) | Limonene | 93.73 - 96.3 | [3][7] |

| Myrcene | 1.84 | ||

| Fortunella margarita (Nagami Kumquat) | Limonene | 84.2 - 95.6 | [3] |

| Myrcene | 1.4 - 1.5 | [3] |

Biosynthesis of Cinnamate Esters

Cinnamate esters are derived from the phenylpropanoid pathway, a major route in plant secondary metabolism. The pathway begins with the amino acid phenylalanine.

The key enzyme, phenylalanine ammonia-lyase (PAL), converts phenylalanine to cinnamic acid. Cinnamic acid can then be activated to its coenzyme A thioester, cinnamoyl-CoA, by 4-coumarate:CoA ligase (4CL). While the specific enzymes responsible for the formation of this compound have not been elucidated, it is hypothesized that alcohol acyltransferases catalyze the esterification of an activated cinnamic acid intermediate with isopropanol or a related precursor. Direct esterification of cinnamic acid is also a possibility.[5][13][14]

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process, beginning with the extraction of the essential oil, followed by fractionation and purification to isolate the target minor component.

Experimental Workflow

The overall workflow for the isolation of this compound from Fortunella crassifolia peel is depicted below.

Detailed Experimental Protocols

This protocol is adapted from standard methods for the extraction of essential oils from citrus peels.

Materials:

-

Fresh Fortunella crassifolia peels

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Weigh approximately 500 g of fresh Fortunella crassifolia peels.

-

Mince the peels into small pieces (approximately 0.5 cm x 0.5 cm) to increase the surface area for extraction.

-

Place the minced peels into a 2 L round-bottom flask and add 1.5 L of distilled water.

-

Set up the Clevenger-type apparatus for hydrodistillation.

-

Heat the flask using a heating mantle to bring the water to a boil.

-

Continue the distillation for 3-4 hours, collecting the oil-water mixture in the separator.

-

After distillation, carefully collect the upper essential oil layer from the separator.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed glass vial at 4°C in the dark.

Given the low concentration of this compound, a two-step purification process is recommended.

Part A: Fractional Distillation (Enrichment)

This step aims to separate the essential oil into fractions based on boiling points, thereby enriching the fraction containing this compound.

Materials:

-

Crude Fortunella crassifolia essential oil

-

Vacuum fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings)

-

Heating mantle with a magnetic stirrer

-

Vacuum pump and pressure gauge

-

Collection flasks

Procedure:

-

Set up the vacuum fractional distillation apparatus.

-

Place the crude essential oil in the distillation flask.

-

Reduce the pressure of the system to a suitable level (e.g., 10-20 mmHg) to lower the boiling points of the components and prevent thermal degradation.[22]

-

Gently heat the oil while stirring.

-

Collect different fractions at various temperature ranges. The fraction containing cinnamate esters is expected to distill after the more volatile monoterpenes (like limonene).

-

Analyze each fraction by analytical GC-MS to identify the fraction with the highest concentration of this compound.

Part B: Preparative Gas Chromatography (Final Purification)

This high-resolution technique is suitable for isolating minor components to a high degree of purity.[12][18][21]

Materials:

-

Enriched this compound fraction from fractional distillation

-

Preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column) and a fraction collector

-

Helium or hydrogen as carrier gas

-

Solvent for dissolving the sample (e.g., hexane)

Procedure:

-

Dissolve the enriched fraction in a minimal amount of a suitable solvent.

-

Optimize the preparative GC conditions (injector temperature, oven temperature program, carrier gas flow rate) based on analytical GC-MS data to achieve good separation of this compound from other components in the fraction.

-

Inject the sample into the preparative GC.

-

Collect the fraction corresponding to the retention time of this compound using the fraction collector.

-

Multiple injections may be necessary to obtain a sufficient quantity of the pure compound.

-

Confirm the purity of the isolated this compound using analytical GC-MS and its structure by NMR spectroscopy.

Analytical Characterization

The identification and quantification of this compound in the essential oil and its purified fractions are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis Protocol

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions (Typical):

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (split or splitless injection depending on concentration).

-

Oven Temperature Program: Initial temperature of 60°C for 2 min, ramp up to 240°C at 3°C/min, and hold for 10 min.

MS Conditions (Typical):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

Identification:

-

Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

Conclusion

This compound is a naturally occurring ester found as a minor component in the essential oil of Fortunella crassifolia peel. Its isolation requires a combination of efficient extraction of the essential oil, followed by enrichment and high-resolution purification techniques such as fractional distillation and preparative gas chromatography. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to successfully isolate and characterize this compound from its natural source. Further research into other Fortunella species and other plants rich in cinnamate esters may reveal additional natural sources of this compound.

References

- 1. Chemical Composition and Antimicrobial Activity of the Essential Oil of Kumquat (Fortunella crassifolia Swingle) Peel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kumquat essential oil | doTERRA Essential Oils [doterra.com]

- 9. Fractional Distillation [manekancor.com]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sinapate ester biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. chemistry.muohio.edu [chemistry.muohio.edu]

- 16. fortunella margarita oil, 938464-05-2 [thegoodscentscompany.com]

- 17. US2631145A - Separation of essential oils into component fractions - Google Patents [patents.google.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. louis.uah.edu [louis.uah.edu]

- 20. iscientific.org [iscientific.org]

- 21. researchgate.net [researchgate.net]

- 22. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Cinnamate:CoA Ligase Initiates the Biosynthesis of a Benzoate-Derived Xanthone Phytoalexin in Hypericum calycinum Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chemical Composition and Antimicrobial Activity of the Essential Oil of Kumquat (Fortunella crassifolia Swingle) Peel – ScienceOpen [scienceopen.com]

- 26. Separation of Cinnamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 27. mdpi.com [mdpi.com]

- 28. HPLC Separation of Cinnamic Acid, Salicylic Acid, and Quercetin on Newcrom B Column | SIELC Technologies [sielc.com]

- 29. researchgate.net [researchgate.net]

- 30. tandfonline.com [tandfonline.com]

- 31. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 32. academics.su.edu.krd [academics.su.edu.krd]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Substituted Cinnamate Esters

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its ester derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] This technical guide delves into the core principles of the structure-activity relationships (SAR) of substituted cinnamate esters, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the cinnamate framework.

Structure-Activity Relationship (SAR) Insights

The biological activity of cinnamate esters is intricately linked to the nature and position of substituents on the phenyl ring, the length and branching of the alkyl or aryl group in the ester moiety, and the stereochemistry of the α,β-unsaturated system.[3][4][5]

Impact of Phenyl Ring Substitution

Substituents on the aromatic ring play a pivotal role in modulating the biological efficacy of cinnamate esters.

-

Antiprotozoal Activity: Studies targeting Leishmania donovani and Trypanosoma brucei have revealed that electron-withdrawing groups, such as a nitro group (NO₂) at the 3-position, significantly enhance antileishmanial potency.[3][5] Dihydroxyphenyl moieties, particularly a catechol-type substitution (3,4-dihydroxy), are crucial for potent activity against T. brucei.[3]

-

Antifungal Activity: The substitution pattern on the phenyl ring significantly influences antifungal properties.[4] For instance, the presence of a trifluoromethyl group can enhance activity against certain fungal strains.[6]

-

Acaricidal Activity: Replacement of the phenyl group with heteroaromatic rings like α-pyridyl or α-furanyl has been shown to significantly increase acaricidal activity against Psoroptes cuniculi.[7]

-

Anticancer Activity: Quantitative structure-activity relationship (QSAR) analyses of cinnamic acid phenethyl esters have demonstrated that the shape, size, and ionization potential, influenced by ring substituents, correlate with their tumor-specificity.[8]

Influence of the Ester Moiety

Modification of the alcohol-derived portion of the ester has profound effects on the compound's physicochemical properties, such as lipophilicity, and consequently, its biological activity.

-

Antimicrobial Activity: The nature of the alkyl group in the ester can significantly impact antimicrobial efficacy.[9][10] For instance, butyl cinnamate has been identified as a potent antifungal agent.[9][10] Generally, increasing the lipophilicity through longer alkyl chains can enhance activity up to a certain point, after which a decrease may be observed.[9] Steric hindrance near the ester group can also positively influence activity.[1]

-

Antiprotozoal Activity: The side chain of the ester has a marked effect on the activity against L. donovani and T. brucei.[3][5]

-

Acaricidal Activity: The type and chain length of the alkoxy group in the ester moiety, as well as steric hindrance near the ester group, are significant factors for acaricidal activity.[7] Esters are generally more active than the corresponding thiol esters or amides.[7]

Quantitative Data Summary

To facilitate a comparative analysis of the structure-activity relationships, the following tables summarize key quantitative data from various studies.

Table 1: Antifungal Activity of Cinnamate Esters

| Compound | R (Ester Group) | Substituent (Phenyl Ring) | Fungus | MIC (µM) | Reference |

| Methyl Cinnamate | Methyl | None | Candida spp. | 789.19 | [9] |

| Ethyl Cinnamate | Ethyl | None | Candida spp. | 726.36 | [9] |

| Propyl Cinnamate | Propyl | None | Candida spp. | 672.83 | [9] |

| Butyl Cinnamate | Butyl | None | Candida spp. | 626.62 | [9][10] |

| Isobutyl Cinnamate | Isobutyl | None | C. albicans, A. niger | 0.89, 0.79 | [6] |

Table 2: Antiprotozoal Activity of Substituted Cinnamate Esters

| Compound | R (Ester Group) | Substituent (Phenyl Ring) | Parasite | IC₅₀ (µM) | Reference |

| Compound A | Alkyl | 4-Hydroxy-3-nitro | L. donovani | Potent | [3] |

| Compound B | Alkyl | 3,4-Dihydroxy | L. donovani | Potent | [3] |

| Compound C | Alkyl | 3,4-Dihydroxy | T. brucei rhodesiense | Significant | [3] |

Table 3: Acaricidal Activity of Cinnamate Ester Analogues

| Compound | R (Ester Group) | Ring System | Mite | LC₅₀ (mM) | Reference |

| Analogue 1 | Various Alkyl | Phenyl | P. cuniculi | 0.36 - 1.07 | [7] |

| Analogue 2 (Compound 40) | Specific Alkyl | α-Furanyl | P. cuniculi | 0.36 | [7] |

Experimental Protocols

The synthesis and biological evaluation of substituted cinnamate esters can be accomplished through various established methodologies.

Synthesis of Substituted Cinnamate Esters

Several synthetic routes are commonly employed to generate libraries of cinnamate esters for SAR studies.

This is a classic and straightforward method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[11][12]

Protocol for the Synthesis of Methyl Cinnamate:

-

Reaction Setup: In a round-bottom flask, combine trans-cinnamic acid (1.0 eq), methanol (excess, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).[11]

-

Reflux: Heat the reaction mixture to reflux for 2-12 hours.[11] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent such as diethyl ether.[11] Neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate.[11]

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[11]

This method is useful for synthesizing tert-butyl cinnamate esters from substituted bromo-derivatives and tert-butyl acrylate.[3]

General Protocol:

-

Reaction Mixture: Combine the substituted bromo-derivative (1.0 eq), tert-butyl acrylate (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF).

-

Heating: Heat the mixture at an elevated temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

This route involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as Meldrum's acid, followed by reaction with an alcohol.[3]

General Protocol:

-

Activation of Meldrum's Acid: React Meldrum's acid with the desired alcohol.

-

Condensation: Condense the activated Meldrum's acid with a substituted aromatic aldehyde in the presence of a base like pyridine and piperidine.

-

Work-up and Purification: The reaction is worked up by acidification and extraction, followed by purification of the resulting cinnamate ester.

Biological Evaluation

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[9][10]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium.

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension. Include positive (fungus with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.[9][10]

The activity against parasites like Leishmania donovani is typically assessed using assays that measure parasite viability.

Protocol:

-

Parasite Culture: Culture the parasites (e.g., amastigotes of L. donovani) in an appropriate medium.

-

Compound Treatment: Add serial dilutions of the test compounds to the parasite cultures in a 96-well plate.

-

Incubation: Incubate the plates under conditions suitable for parasite growth.

-

Viability Assessment: After the incubation period, assess parasite viability using a colorimetric method, such as the MTT assay, which measures metabolic activity.[8]

-

IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.

Visualizing Mechanisms and Workflows

Understanding the underlying mechanisms of action and experimental processes is crucial for rational drug design.

General Synthetic Workflow

The synthesis of a library of substituted cinnamate esters for SAR studies typically follows a structured workflow.

Caption: Synthetic workflow for generating and evaluating cinnamate esters.

Phenylpropanoid Biosynthesis Pathway

Cinnamic acid is a key intermediate in the phenylpropanoid pathway in plants, which is responsible for the synthesis of a wide variety of secondary metabolites.[13] Understanding this pathway can provide insights into the natural origins and potential biological roles of cinnamate derivatives.

Caption: Simplified overview of the Phenylpropanoid Pathway.

Proposed Antifungal Mechanism of Action

While the exact mechanisms are still under investigation, a proposed mechanism for the antifungal activity of some cinnamate esters involves disruption of the fungal cell membrane.

Caption: Postulated mechanism of antifungal action for cinnamate esters.

Conclusion and Future Directions

Substituted cinnamate esters represent a promising and adaptable chemical scaffold for the development of new therapeutic agents. The extensive body of research highlights the critical interplay between the substitution patterns on the phenyl ring and the nature of the ester moiety in determining the biological activity profile. The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries, facilitating comprehensive SAR studies.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds. Advanced computational methods, such as QSAR and molecular docking, will continue to be invaluable tools for rationally designing more potent and selective cinnamate ester derivatives.[8][14] Furthermore, exploring novel drug delivery systems could enhance the bioavailability and therapeutic efficacy of these promising molecules. The insights and methodologies presented in this guide provide a solid foundation for the continued exploration and exploitation of the therapeutic potential of substituted cinnamate esters.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy | MDPI [mdpi.com]

- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity | MDPI [mdpi.com]

- 3. Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Bioactivity and structure-activity relationship of cinnamic acid derivatives and its heteroaromatic ring analogues as potential high-efficient acaricides against Psoroptes cuniculi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. aspire.apsu.edu [aspire.apsu.edu]

- 13. What is the mechanism of Cinametic Acid? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

Investigating the Therapeutic Potential of Isopropyl Cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl cinnamate, an ester of cinnamic acid, is a compound of growing interest within the scientific community for its potential therapeutic applications. Cinnamic acid and its derivatives, naturally occurring in plants, have long been recognized for a variety of biological activities. The esterification of cinnamic acid, particularly with an isopropyl group, can modulate its physicochemical properties, potentially enhancing its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the known biological activities of this compound and its related derivatives, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug development efforts.

Antimicrobial Activity

Cinnamic acid and its esters have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The lipophilicity of these compounds is a key factor in their ability to penetrate microbial cell membranes.

Antibacterial and Antifungal Efficacy

While extensive data on this compound is still emerging, studies on related cinnamate esters provide valuable insights into its potential antimicrobial effects. The presence of an isopropyl group has been suggested to be important for antibacterial activity.[1][2] One study reported that this compound was bioactive against yeast strains with a Minimum Inhibitory Concentration (MIC) of 672.83 µM.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Cinnamate Esters

| Compound | Microorganism | MIC (µM) | Reference |

| This compound | Yeast Strains | 672.83 | [2] |

| Methyl Cinnamate | Candida albicans | 789.19 | [1] |

| Candida tropicalis | 789.19 | [1] | |

| Candida glabrata | 789.19 | [1] | |

| Staphylococcus aureus | >1578.16 | [1] | |

| Pseudomonas aeruginosa | >1578.16 | [1] | |

| Ethyl Cinnamate | Candida albicans | 726.36 | [1] |

| Candida tropicalis | 726.36 | [1] | |

| Candida glabrata | 726.36 | [1] | |

| Staphylococcus aureus | >1452.72 | [1] | |

| Pseudomonas aeruginosa | >1452.72 | [1] | |

| Propyl Cinnamate | Candida albicans | 672.83 | [2] |

| Candida tropicalis | 672.83 | [2] | |

| Candida glabrata | 672.83 | [2] | |

| Staphylococcus aureus | >1345.66 | [1] | |

| Pseudomonas aeruginosa | >1345.66 | [1] | |

| Butyl Cinnamate | Candida albicans | 626.62 | [1] |

| Candida tropicalis | 626.62 | [1] | |

| Candida glabrata | 626.62 | [1] | |

| Staphylococcus aureus | >1253.24 | [1] | |

| Pseudomonas aeruginosa | >1253.24 | [1] | |

| 4-Isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 | [1][2] |

| Staphylococcus epidermidis | 458.15 | [1] | |

| Pseudomonas aeruginosa | 458.15 | [1] |

Note: Data for some related compounds are included for comparative purposes.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of cinnamate derivatives is believed to involve the disruption of the microbial cell membrane. For fungi, it has been suggested that these compounds interact with ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and ultimately cell death.[1]

Caption: Antifungal action of cinnamate esters targeting the cell membrane.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Materials:

-

This compound

-

Test microorganism (bacterial or fungal strain)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and pipettes

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Inoculum: Culture the test microorganism on an appropriate agar plate. Select isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the sterile broth medium to achieve a range of desired concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of cinnamic acid esters against various human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Cytotoxicity Against Cancer Cell Lines

While specific IC50 values for this compound are not extensively documented in publicly available literature, data from other cinnamic acid esters suggest potential anticancer activity. The cytotoxic effects are dependent on the specific ester and the cancer cell line being tested.

Table 2: Cytotoxicity (IC50 in µM) of Cinnamic Acid Derivatives in Human Cancer Cell Lines

| Compound | HCT-116 (Colon) | PC3 (Prostate) | SNB-19 (Astrocytoma) | HL60 (Leukemia) | Reference |

| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | 16.2 | 20.1 | 22.4 | - | [3] |

| Cinnamic Acid | - | - | - | 2400 (HT-144, Melanoma) | [4] |

Note: This table presents data for related cinnamic acid derivatives to indicate the potential for anticancer activity in this class of compounds. Further studies are required to determine the specific IC50 values for this compound.

Putative Mechanisms of Anticancer Action

The anticancer effects of cinnamic acid derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and NF-κB pathways, and to induce apoptosis.

Caption: Potential inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

Human cancer cell line

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution from a stock solution) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and dissolve the formazan crystals in DMSO.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Activity

Cinnamic acid and its derivatives have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Inhibition of Inflammatory Mediators

While specific data for this compound is limited, related compounds like cinnamaldehyde have been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[5] This suggests that this compound may also exhibit anti-inflammatory effects.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of cinnamic acid derivatives are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with no LPS stimulation.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Antioxidant Activity

The antioxidant properties of cinnamic acid and its derivatives are attributed to their ability to scavenge free radicals.

Radical Scavenging Activity

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

-

Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare various concentrations of this compound in the same solvent.

-

Reaction Mixture: In a microplate well or cuvette, mix the this compound solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.

-